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Unraveling the Anticoagulant Mechanism of YM-
60828: A Potent and Selective Factor Xa Inhibitor

Disclaimer: Initial searches for "Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate--
hydrogen chloride (1/1)" did not yield information on its mechanism of action. The available
scientific literature extensively documents the compound YM-60828, a potent anticoagulant.
This technical guide will focus on the mechanism of action and pharmacological profile of YM-
60828, which is chemically distinct from the initially requested compound. The IUPAC name for
YM-60828 is [N-[4-[(1-acetimidoyl-4-piperidyl)oxy]phenyl]-N-[(7-amidino-2-
naphthyl)methyl]sulfamoyl]acetic acid dihydrochloride.

Core Mechanism of Action: Direct and Competitive
Inhibition of Factor Xa

YM-60828 exerts its anticoagulant effect through the direct, potent, and selective inhibition of
Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1][2][3] FXa occupies a
pivotal position at the convergence of the intrinsic and extrinsic pathways, where it is
responsible for the conversion of prothrombin (Factor II) to thrombin (Factor Ila). Thrombin, in
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turn, is the key enzyme that catalyzes the conversion of fibrinogen to fibrin, leading to the
formation of a stable blood clot.

By binding to the active site of FXa, YM-60828 effectively blocks its enzymatic activity, thereby
preventing the downstream generation of thrombin and subsequent fibrin formation. This
targeted inhibition leads to a dose-dependent anticoagulant effect, prolonging clotting times
and demonstrating efficacy in preventing thrombosis in preclinical models.[4][5]

Quantitative Analysis of In Vitro and Ex Vivo Activity

The potency and selectivity of YM-60828 have been quantified in various biochemical and
cellular assays. The data presented below summarizes the key findings from published studies.

Parameter Target Enzyme Value Species Reference
Ki (Inhibition Human Factor
1.3 nM Human [1]

Constant) Xa
Ki (Inhibition )

Thrombin > 100 pM Human [1]
Constant)
IC50
(Prothrombinase Factor Xa 7.7 nM Not Specified [1]
Complex)

IC50 (Platelet

) Various Agonists 3 to 23 pM Not Specified [1]
Aggregation)

Table 2: Ex Vivo Anticoagulant Effects of YM-60828
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Concentration for .
Assay . . Species Reference
Doubling Time

Factor Xa Clotting

] 0.10 uM Not Specified [1]
Time
Prothrombin Time N
0.21 uM Not Specified [1]
(PT)
Activated Partial
Thromboplastin Time 0.24 uM Not Specified [1]
(APTT)
o No prolongation at »
Thrombin Time (TT) Not Specified [1]

100 uM

Table 3: In Vivo Antithrombotic Efficacy and Bleeding
Risk of YM-60828 (1 Infusion)

Parameter Species Value Reference

ID50 (Arterio-venous

Rat 0.0087 mg/kg/h [3]
shunt model)
ED2 (Dose for 2-fold
prolongation of Rat 3.0 mg/kg/h [3]

bleeding time)

Table 4: Oral Bioavailability and Pharmacokinetics of
YM-60828
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Parameter

Species

Dose

Value

Reference

Plasma
Concentration (1

hour post-dose)

Squirrel Monkey

3 mg/kg

788 +/- 167
ng/ml

[1]

Prothrombin
Time (PT)
Prolongation (1

hour post-dose)

Squirrel Monkey

3 mg/kg

4 .8-fold

[1]

Activated Partial
Thromboplastin
Time (APTT)
Prolongation (1

hour post-dose)

Squirrel Monkey

3 mg/kg

1.9-fold

[1]

Bioavailability

Squirrel Monkey

3 mg/kg

20.3%

[1]

Signaling Pathway and Mechanism of Action
Visualization

The following diagrams illustrate the pivotal role of Factor Xa in the coagulation cascade and

the inhibitory action of YM-60828.
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Caption: YM-60828 directly inhibits Factor Xa, a key enzyme in the coagulation cascade.

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the

mechanism of action of YM-60828, based on the available literature.

In Vitro Enzyme Inhibition Assays

o Objective: To determine the inhibitory potency (Ki) of YM-60828 against human Factor Xa

and its selectivity versus thrombin.

o Methodology:

o Purified human Factor Xa and thrombin were used.

o The enzymatic activity was measured using chromogenic substrates specific for each

enzyme.
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o Various concentrations of YM-60828 were incubated with the enzyme prior to the addition
of the substrate.

o The rate of substrate hydrolysis was measured spectrophotometrically.

o Inhibition constants (Ki) were calculated using appropriate enzyme kinetic models.

Prothrombinase Complex Inhibition Assay

o Objective: To assess the inhibitory activity of YM-60828 on Factor Xa within the
prothrombinase complex.

o Methodology:

o The prothrombinase complex was assembled using purified Factor Xa, Factor Va,
phospholipids, and calcium ions.

o The ability of the complex to convert prothrombin to thrombin was measured.
o The assay was performed in the presence of varying concentrations of YM-60828.

o The IC50 value was determined by measuring the concentration of YM-60828 required to
inhibit 50% of the prothrombinase activity.

Ex Vivo Coagulation Assays

o Objective: To evaluate the anticoagulant effect of YM-60828 in plasma.
» Methodology:
o Blood samples were collected from test animals or human volunteers.
o Plasma was prepared by centrifugation.
o Standard coagulation tests were performed, including:

= Prothrombin Time (PT): Measures the extrinsic and common pathways.
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» Activated Partial Thromboplastin Time (APTT): Measures the intrinsic and common
pathways.

= Thrombin Time (TT): Measures the final step of fibrin formation.

o The concentration of YM-60828 required to double the clotting time was determined.

In Vivo Thrombosis Models

o Objective: To assess the antithrombotic efficacy of YM-60828 in a living organism.
o Methodology (Rat Arterio-venous Shunt Model):

o Anesthetized rats were used.

[¢]

An extracorporeal shunt was created between an artery and a vein.

[¢]

A thrombogenic surface (e.g., a silk thread) was placed within the shunt to induce
thrombus formation.

[¢]

YM-60828 was administered intravenously at various doses.

[e]

The weight of the thrombus formed after a specific period was measured.

o

The dose of YM-60828 that inhibited thrombus formation by 50% (ID50) was calculated.

Bleeding Time Studies

o Objective: To evaluate the potential bleeding risk associated with YM-60828.
o Methodology (Rat Template Bleeding Time):

o A standardized incision was made on the tail of an anesthetized rat.

o

The time taken for the bleeding to stop was recorded.

o

The study was conducted at different doses of YM-60828.

The dose that caused a two-fold prolongation of the bleeding time (ED2) was determined.

[¢]
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Caption: A general workflow for the preclinical evaluation of YM-60828.

Conclusion

YM-60828 is a potent and selective direct inhibitor of Factor Xa. Its mechanism of action is
well-characterized, demonstrating high affinity for its target and significant anticoagulant and
antithrombotic effects in preclinical studies. The oral bioavailability of YM-60828 further
highlights its potential as a therapeutic agent for the prevention and treatment of thrombotic
disorders. The clear separation between its antithrombotic efficacy and its effect on bleeding
time suggests a favorable safety profile compared to older anticoagulants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate--
hydrogen chloride (1/1) mechanism of action]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1681800#cyclohexylmethyl-4-n-
octylcarbamimidoyl-benzoate-hydrogen-chloride-1-1-mechanism-of-action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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